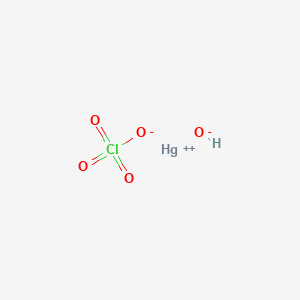

Mercury(2+);hydroxide;perchlorate

Description

Contextualization of Mercury(II) Solution Chemistry and Complexation

The solution chemistry of the mercury(II) ion (Hg²⁺) is characterized by its strong tendency to hydrolyze, even in acidic solutions. This hydrolysis leads to the formation of various hydroxo complexes. The coordination number and geometry of mercury(II) are flexible, with known complexes exhibiting coordination numbers ranging from two (linear) to as high as eight. researchgate.net This flexibility allows for the formation of a diverse array of mononuclear and polynuclear complexes. In aqueous solutions, the Hg²⁺ ion is typically solvated by water molecules, forming the aqua ion, which can be represented as [Hg(H₂O)₆]²⁺. The subsequent reaction of this aqua ion with other ligands, including the hydroxide (B78521) ion, is a fundamental aspect of its coordination chemistry.

The Role of Hydroxide and Perchlorate (B79767) Ligands in Mercury(II) Coordination

The hydroxide ion (OH⁻) is a potent ligand for mercury(II), leading to the formation of various hydroxo-mercury(II) species upon hydrolysis. The initial step in the hydrolysis of aqueous mercury(II) solutions is the formation of the Hg(OH)⁺ species. Further hydrolysis can lead to the formation of Hg(OH)₂, as well as polynuclear complexes such as [Hg₂(OH)]³⁺ and [Hg₂(OH)₂]²⁺. Potentiometric titrations of mercury(II) solutions have been instrumental in studying these hydrolysis equilibria. tsu.ru

Significance of Mercury(2+);hydroxide;perchlorate Species in Advanced Inorganic Research

The study of mixed-ligand complexes, such as those containing both hydroxide and perchlorate, is crucial for a comprehensive understanding of the behavior of metal ions in complex aqueous environments. Mercury(II) hydroxo-perchlorato species are significant for several reasons. Firstly, they serve as model systems for investigating the principles of coordination chemistry, including ligand exchange reactions, the influence of ionic strength on complex formation, and the factors governing the formation of polynuclear species.

Secondly, understanding the formation and properties of these complexes is relevant to various fields. For instance, in environmental chemistry, the speciation of mercury(II) in natural waters, which often contain varying concentrations of different anions, dictates its mobility, bioavailability, and toxicity. Furthermore, mercury(II) perchlorate is utilized as a reagent in organic synthesis, where its catalytic activity can be influenced by the formation of hydroxo species. chemicalbook.com

Current Research Gaps and Future Scholarly Objectives

Despite the recognized importance of mercury(II) hydrolysis in perchlorate media, there remain significant gaps in our knowledge, particularly concerning the definitive structural characterization of discrete "this compound" compounds. While solution-state studies, such as potentiometry and Raman spectroscopy, provide strong evidence for the existence of these species, the isolation and X-ray crystallographic analysis of single crystals of a compound with the formula, for example, Hg(OH)(ClO₄), have not been extensively reported in the readily available scientific literature.

Future scholarly objectives in this area should, therefore, focus on:

Synthesis and Isolation: Developing synthetic methodologies to isolate crystalline solids of mercury(II) hydroxo-perchlorate complexes. This could involve carefully controlling factors such as pH, temperature, and solvent composition.

Spectroscopic and Theoretical Studies: Conducting detailed spectroscopic analyses (e.g., solid-state NMR, IR, and Raman) of any isolated compounds and complementing these experimental findings with theoretical calculations to gain deeper insights into the bonding and electronic structure.

Thermodynamic Investigations: Performing comprehensive thermodynamic studies to determine the formation constants and thermodynamic parameters (enthalpy and entropy) for the formation of various mononuclear and polynuclear mercury(II) hydroxo-perchlorate species in solution.

Addressing these research gaps will provide a more complete and fundamental understanding of the coordination chemistry of mercury(II) in these important and complex systems.

Interactive Data Table: Properties of Related Mercury Compounds

| Compound Name | CAS Number | Molecular Formula | Key Properties |

| Mercury(II) Perchlorate Hydrate | 304656-34-6 | Hg(ClO₄)₂·xH₂O | White crystalline solid, soluble in water. chemicalbook.comamericanelements.com |

| Mercury(II) Perchlorate Trihydrate | 73491-34-6 | Hg(ClO₄)₂·3H₂O | Used in chemical research. chemicalbook.comstrem.com |

| Tetraamminemercury(II) Perchlorate | 15587-57-2 | Hg(NH₃)₄₂ | White precipitate formed from aqueous ammonia (B1221849) and mercury(II) perchlorate solutions. acs.orgnih.gov |

Properties

CAS No. |

61512-35-4 |

|---|---|

Molecular Formula |

ClHHgO5 |

Molecular Weight |

317.05 g/mol |

IUPAC Name |

mercury(2+);hydroxide;perchlorate |

InChI |

InChI=1S/ClHO4.Hg.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+2;/p-2 |

InChI Key |

NEZZYVGISQWEEZ-UHFFFAOYSA-L |

Canonical SMILES |

[OH-].[O-]Cl(=O)(=O)=O.[Hg+2] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Mercury 2+ ;hydroxide;perchlorate Species

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in mercury compounds. For mercury, a heavy element, relativistic effects are significant and must be considered in accurate calculations. acs.org The electron configuration of a neutral mercury atom is [Xe] 4f¹⁴ 5d¹⁰ 6s². environmentalchemistry.comyoutube.comshef.ac.uk In its +2 oxidation state, mercury loses the two 6s electrons, leading to a [Xe] 4f¹⁴ 5d¹⁰ configuration for the Hg²⁺ ion. youtube.com

The bonding in Hg(OH)(ClO₄) involves an ionic interaction between the perchlorate (B79767) anion (ClO₄⁻) and the mercury(II) cation (Hg²⁺), which is also covalently bonded to a hydroxide (B78521) (OH⁻) group. Quantum chemical calculations can elucidate the nature of the Hg-O bond in the hydroxide ligand and the interactions with the perchlorate counter-ion. These calculations typically involve solving the Schrödinger equation for the molecule, often using approximations to make the problem computationally tractable. nrel.gov

The electronic structure of crystalline mercury has been studied using the relativistic augmented-plane-wave method, revealing that the filled d-band is higher in energy than might be expected, an indirect relativistic effect. aps.org This has implications for the bonding and reactivity of mercury compounds. The nature of the metal-mercury bond in various complexes has been investigated using DFT calculations, providing insights into bond strength and behavior. units.it

Table 1: Electronic Properties of Mercury

| Property | Value |

| Atomic Number | 80 environmentalchemistry.com |

| Electron Configuration | [Xe] 4f¹⁴ 5d¹⁰ 6s² environmentalchemistry.comyoutube.comshef.ac.uk |

| Oxidation States | 2, 1 environmentalchemistry.com |

| First Ionization Potential | 10.437 eV environmentalchemistry.com |

| Second Ionization Potential | 18.759 eV environmentalchemistry.com |

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

In the context of mercury complexes, DFT has been successfully applied to study the structures of various ligands bound to Hg(II). nih.gov For instance, studies on methylmercury (B97897) complexes with amino acids have used DFT to optimize geometries and have shown that relativistic effects for the mercury atom can be effectively treated using specialized basis sets like the Stuttgart/Dresden (SDD) effective core potential. acs.org

Table 2: Representative DFT-Calculated Bond Parameters for Mercury Complexes

| Complex | Bond | Bond Length (Å) | Bond Angle (°) |

| MeHgCys | C-N | 2.47 | |

| MeHgMeth_lowpH | C-N | 2.53 | |

| MeHgMeth_lowpH | S-Hg | 2.61 | |

| MeHgSeMeth | C-S-Hg | 108.0 |

Note: Data extracted from studies on methylmercury-amino acid complexes as a proxy for the types of parameters obtainable with DFT. acs.org

Ab Initio Methodologies for Energetic Landscapes of Formation and Transformation

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately determining the energetic landscapes of chemical reactions, including the formation and transformation of species like Hg(OH)(ClO₄). rsc.org

By calculating the energies of reactants, products, and transition states, ab initio methods can provide a detailed picture of the thermodynamics and kinetics of a reaction. For example, the formation of Hg(OH)(ClO₄) from Hg(ClO₄)₂ and a hydroxide source could be modeled to determine the reaction's feasibility and energy profile.

While specific ab initio studies on the formation of Hg(OH)(ClO₄) were not found, related research highlights the power of these methods. For instance, high-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), have been used to estimate the stability of aqueous mercury-thiolate complexes with high precision. researchgate.net Such computational schemes can be applied to investigate the formation of various mercury hydroxide species in perchlorate solutions. The study of perchlorate-water clusters using basin-hopping geometry optimization with empirical potentials also provides insights into the energy landscapes of related systems. nih.gov

Molecular Dynamics Simulations for Solvation Shells and Speciation Equilibria

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net This method is particularly valuable for investigating the behavior of ions and molecules in solution, such as the solvation of Hg(OH)(ClO₄) in water.

MD simulations can reveal the structure of the solvation shell around the mercury species, showing how water molecules orient themselves around the cation and its ligands. This information is critical for understanding the speciation of mercury in aqueous environments. The distribution of mercury(II) species is known to be pH-dependent, with Hg²⁺ being dominant at low pH, and various hydroxo complexes forming as the pH increases. mdpi.com

Studies on the solvation of the mercury(II) ion in different solvents have been conducted using techniques like ¹⁹⁹Hg NMR, which can be complemented by MD simulations to provide a more detailed molecular-level picture. slu.senih.gov While direct MD simulation data for Hg(OH)(ClO₄) is not present in the search results, the methodology is well-suited to explore its interactions with water and the equilibrium between different mercury species in solution.

Computational Predictions of Spectroscopic Signatures (Vibrational, Electronic) for Proposed Structures

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can then be used to identify and characterize them experimentally. arxiv.org For a proposed structure of Hg(OH)(ClO₄), quantum chemical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of the Hg-O, O-H, and Cl-O bonds. DFT methods are commonly used for this purpose and have been shown to provide good agreement with experimental data for various molecules. acs.orgsns.it

Electronic spectra are calculated by determining the energy difference between the ground and excited electronic states. These calculations can help in interpreting experimental UV-Vis spectra and understanding the electronic transitions involved. Computational studies have been used to interpret the Raman spectra of mercury-DNA complexes and the UV-Vis spectra of mercury-peptide complexes, demonstrating the utility of these methods in understanding the spectroscopic properties of complex mercury species. nih.govacs.org Predicting the spectra of Hg(OH)(ClO₄) would provide valuable "fingerprints" for its experimental detection.

Formation Pathways and Equilibria of Mercury Ii Hydroxo Perchlorato Species

Mechanistic Studies of Mercury(II) Hydrolysis in Perchlorate (B79767) Media

The hydrolysis of the mercury(II) ion (Hg²⁺) in aqueous solutions is a fundamental process that precedes the formation of various hydroxo complexes. In perchlorate media, which is often used to maintain a constant ionic strength with a non-complexing anion, the primary reaction involves the interaction of the hydrated mercury ion with water molecules.

The mechanism begins with the Hg²⁺ ion existing as a hydrated species, [Hg(H₂O)ₙ]²⁺. The high charge density of the Hg²⁺ ion polarizes the coordinated water molecules, weakening the O-H bonds. This facilitates a stepwise deprotonation of the water ligands by solvent water molecules, acting as a base. The initial and principal hydrolysis reaction can be represented as:

[Hg(H₂O)ₙ]²⁺ + H₂O ⇌ [Hg(H₂O)ₙ₋₁(OH)]⁺ + H₃O⁺

This reaction establishes an equilibrium, with its position being highly dependent on the solution's pH. Further deprotonation steps lead to the formation of poly-hydroxo species such as Hg(OH)₂ and [Hg(OH)₃]⁻.

Studies have shown that the formation of mercury(II) hydroxide (B78521), Hg(OH)₂, is a critical step. However, solid Hg(OH)₂ is unstable and has not been isolated in a pure form, as it readily dehydrates to form the more stable yellow mercury(II) oxide (HgO). wikipedia.orgwikipedia.org This instability is attributed to factors including relativistic effects and core-valence repulsion between the mercury 5d orbitals and the oxygen orbitals, which makes the formation of two Hg-O bonds in Hg(OH)₂ less favorable than the single Hg=O bond in the oxide. pressbooks.pub

Theoretical studies suggest that the hydrolysis of Hg²⁺ by water requires a minimum of three water molecules. There is a delicate balance between the simple coordination of water molecules to the mercury ion and the actual hydrolysis (proton transfer) reaction. Solvation free energy analyses indicate that under standard conditions, the coordination of Hg²⁺ with water molecules is generally more favorable than the hydrolysis reaction. rsc.org Nonetheless, the formation of molecular Hg(OH)₂ in the aqueous phase has been demonstrated, for instance, through acoustic cavitation of elemental mercury in water, which generates the species in solution up to a saturation limit. cost-nectar.euscispace.com

Determination of Formation Constants for Hydroxide and Perchlorate Complexes with Mercury(II)

The speciation of mercury(II) in aqueous solution is quantitatively described by the formation constants of its various complexes. For the hydrolysis of mercury(II) in perchlorate media, the key equilibria involve the stepwise formation of hydroxo complexes. Perchlorate (ClO₄⁻) is generally considered a non-complexing or very weakly complexing anion, meaning its direct interaction with Hg²⁺ is minimal, and it primarily serves to control the ionic strength of the solution.

The stepwise formation constants (K) or hydrolysis constants (*K) define the equilibria. Critically evaluated data for these constants at 298 K (25 °C) and zero ionic strength provide a baseline for understanding the system. The reactions are typically written as hydrolysis reactions, releasing a proton, or as additions of hydroxide ions.

The key hydrolysis equilibria are:

Hg²⁺ + H₂O ⇌ Hg(OH)⁺ + H⁺

Hg²⁺ + 2H₂O ⇌ Hg(OH)₂ (aq) + 2H⁺

Hg²⁺ + 3H₂O ⇌ Hg(OH)₃⁻ + 3H⁺

Alternatively, using hydroxide ions:

Hg²⁺ + OH⁻ ⇌ Hg(OH)⁺

Hg²⁺ + 2OH⁻ ⇌ Hg(OH)₂ (aq)

Hg²⁺ + 3OH⁻ ⇌ Hg(OH)₃⁻

The following table presents critically compiled logarithmic values of the hydrolysis constants (*K) at infinite dilution. chegg.comresearchgate.net

| Equilibrium Reaction | log *K (298 K, I=0) |

|---|---|

| Hg²⁺ + H₂O ⇌ Hg(OH)⁺ + H⁺ | -3.40 ± 0.08 |

| Hg²⁺ + 2H₂O ⇌ Hg(OH)₂(aq) + 2H⁺ | -5.96 ± 0.07 |

| Hg²⁺ + 3H₂O ⇌ Hg(OH)₃⁻ + 3H⁺ | -21.1 ± 0.3 |

These constants demonstrate that as the pH of the solution increases (concentration of H⁺ decreases), the equilibria will shift to the right, favoring the formation of the hydroxo complexes. chegg.com

Kinetic Analyses of Complexation and Dissociation Reactions

The rates at which mercury(II) hydroxo complexes form and dissociate are crucial for understanding the dynamics of mercury speciation. Kinetic analyses focus on determining the rate laws and rate constants for the elementary steps involved in the hydrolysis mechanism.

For the first hydrolysis step: Hg²⁺ + H₂O ⇌kf1,kr1 Hg(OH)⁺ + H⁺

The rate of formation of Hg(OH)⁺ would be described by a rate law, which is generally determined experimentally. For a simple elementary step, the rate law would be: Rate = k_f1[Hg²⁺] - k_r1[Hg(OH)⁺][H⁺]

While specific, experimentally determined rate constants for these individual hydrolysis steps are not extensively documented in readily available literature, kinetic studies on related mercury(II) reactions provide insight. For example, the mercury(II)-catalyzed hydrolysis of other compounds demonstrates that Hg²⁺ is a potent electrophile that can significantly accelerate reactions. mrbigler.com The rate of these reactions is often found to be first-order with respect to the concentration of the mercury(II) electrophile. mrbigler.com

The study of reaction kinetics often involves monitoring the change in concentration of a reactant or product over time using techniques like spectrophotometry or titration. nist.govwebqc.org For very fast reactions, such as the proton transfer involved in hydrolysis, relaxation techniques are often required to measure the rates.

Influence of Solution Parameters (pH, Ionic Strength, Temperature) on Speciation

The equilibrium distribution of mercury(II) hydroxo species is highly sensitive to several solution parameters, most notably pH, ionic strength, and temperature.

pH: The hydrogen ion concentration is the most critical factor controlling mercury hydrolysis. As shown by the equilibrium reactions in section 3.2, the formation of each hydroxo species involves the release of H⁺ ions. According to Le Châtelier's principle, increasing the pH (decreasing [H⁺]) will drive the equilibria towards the formation of higher-order hydroxo complexes. Distribution diagrams, which plot the percentage of each mercury species as a function of pH, illustrate this dependence clearly. At low pH (typically below 2), the free hydrated ion, Hg²⁺, is dominant. As the pH rises, Hg(OH)⁺ becomes significant, followed by the neutral Hg(OH)₂ species, which is often the major species in the mid-pH range (approximately 3 to 10). chegg.comwebqc.org At very high pH, [Hg(OH)₃]⁻ may form.

Ionic Strength (I): The ionic strength of the solution affects the activity coefficients of the ionic species involved in the equilibria. According to the Debye-Hückel theory, increasing the ionic strength generally decreases the activity coefficients of ions. This can shift the position of the equilibrium. In research, an inert salt like sodium perchlorate (NaClO₄) is commonly used to maintain a high and constant ionic strength, which helps to keep activity coefficients constant, thus simplifying the study of the primary reaction. Studies have shown that ionic strength can significantly control the bioavailability and adsorption of mercury species.

Temperature: Temperature influences both the position of the equilibrium (thermodynamics) and the rates of reaction (kinetics). The effect of temperature on the equilibrium constant is described by the van 't Hoff equation. Generally, for most hydrolysis reactions, which are often endothermic, an increase in temperature will shift the equilibrium to the right, favoring the formation of the hydroxo products. The rate constants of the complexation and dissociation reactions also increase with temperature, as described by the Arrhenius equation, meaning that equilibrium is reached more quickly at higher temperatures. nist.gov

Thermodynamic Characterization of Species Formation (e.g., Enthalpy, Entropy, Gibbs Energy)

The formation of mercury(II) hydroxo complexes can be characterized by changes in key thermodynamic state functions: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters determine the spontaneity and stability of the species.

The Gibbs free energy of formation (ΔG°f) indicates the spontaneity of a reaction under standard conditions. A negative ΔG corresponds to a spontaneous process. The equilibrium constant (K) is directly related to the standard Gibbs free energy change (ΔG°) by the equation:

ΔG° = -RT ln(K)

where R is the gas constant and T is the absolute temperature.

The enthalpy of formation (ΔH°f) represents the heat absorbed or released during the formation of a compound from its elements in their standard states. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic one.

The entropy (S°) is a measure of the disorder or randomness of a system. The change in entropy (ΔS) for a reaction also influences its spontaneity.

Standard thermodynamic data for the key species involved in the hydrolysis of mercury(II) at 298.15 K and 1 bar are essential for a complete characterization. rsc.org

| Species | State | ΔH°f (kJ/mol) | S° (J/mol·K) |

|---|---|---|---|

| Hg²⁺ | aq | 171.1 | -32.2 |

| HgO | s, red | -90.8 | 70.3 |

| H₂O | l | -285.8 | 70.0 |

Advanced Spectroscopic and Structural Elucidation of Mercury Ii Hydroxo Perchlorato Systems

Application of X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique for determining the local atomic structure of a specific element within a sample, regardless of its physical state. libretexts.org It is particularly valuable for studying species in solution or in amorphous solids where diffraction methods are not applicable. The technique can be divided into two main regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). strem.com For mercury, studies are typically conducted at the LIII-edge (≈12284 eV). strem.com

High Energy Resolution Fluorescence Detected (HERFD) XAS is an advanced variant that offers significantly improved energy resolution, allowing for a more detailed analysis of the XANES region. strem.com This provides sensitive information about the oxidation state and coordination geometry of the mercury atom. The EXAFS region, extending several hundred eV above the absorption edge, yields precise information about the number, identity, and distance of neighboring atoms. strem.com

In the context of mercury(II) hydroxo-perchlorato systems, XAFS is essential for directly probing the Hg-O bond distances of the coordinated water molecules and hydroxide (B78521) ions. By analyzing the EXAFS oscillations, researchers can determine the average number of oxygen atoms in the first coordination shell and their radial distance from the central Hg(II) ion. This is critical for distinguishing between different hydrolysis products, such as [Hg(OH)]⁺, Hg(OH)₂, and potential polynuclear species. While XAFS has a detection limit of around 100 ppm and can be challenged in identifying minor species (less than 10%) in a mixture, it provides direct, in-situ structural data that is crucial for understanding these complex systems. libretexts.org

| Bond | Typical Distance (Å) | Technique | Reference |

| Hg-O (in HgO) | 2.03 | XAFS | cost-nectar.eu |

| Hg-C (in methylmercury) | 2.30 | XAFS | wikipedia.org |

| Hg-S (in HgS) | 2.36 | XAFS | libretexts.org |

| Hg-Cl (in HgCl₂) | 2.29 | XAFS | cost-nectar.eu |

This table presents typical bond lengths for various mercury compounds as determined by XAFS, providing a reference for interpreting data from hydroxo-perchlorato systems.

Vibrational Spectroscopy (Raman and Infrared) for Ligand Coordination and Bonding

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a primary tool for investigating the coordination of polyatomic ligands like hydroxide and perchlorate (B79767) to the mercury(II) center. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, symmetry, and atomic mass.

The perchlorate ion (ClO₄⁻) belongs to the Td point group when free in solution and exhibits four characteristic Raman bands. Its most intense feature is the symmetric stretching mode (ν₁) at approximately 932 cm⁻¹. lew.ro Upon coordination to a metal ion, the symmetry of the perchlorate anion is lowered (e.g., to C₃v for monodentate coordination), causing the degenerate vibrational modes to split and formally forbidden IR bands to become active. rsc.org However, the interaction between Hg(II) and perchlorate is generally very weak, and in many aqueous solution studies, the perchlorate ion retains its Td symmetry, indicating it is not part of the primary coordination sphere and exists as a free counter-ion. mdpi.comacs.org

The crucial information from vibrational spectra in these systems comes from the appearance of bands corresponding to the Hg-OH bond. The formation of mercury(II) hydroxide species gives rise to new vibrational modes not present in the aquated ion. The Hg-O stretching and Hg-O-H bending modes provide direct evidence of hydroxide coordination. For instance, studies on various mercury(II) complexes have identified Hg-N and Hg-C stretching frequencies, and similar principles apply to the identification of Hg-O vibrations. acs.orgrsc.org

| Species/Mode | Vibrational Frequency (cm⁻¹) | Spectroscopy | Comments | Reference |

| Free ClO₄⁻ (ν₁) | ~931-936 | Raman | Symmetric stretch, very strong | rsc.orgacs.org |

| Free ClO₄⁻ (ν₂) | ~462 | Raman | Symmetric bend | acs.org |

| Free ClO₄⁻ (ν₃) | ~1100-1143 | IR / Raman | Asymmetric stretch | rsc.org |

| Free ClO₄⁻ (ν₄) | ~620-630 | IR / Raman | Asymmetric bend | rsc.org |

| Hg-N Stretch | 160-260 | Raman / IR | In pyridine (B92270) complexes | rsc.org |

| Hg-OH Stretch | ~300-500 | Raman / IR | Expected range |

This table summarizes key vibrational frequencies for the perchlorate ion and provides a reference for Hg-ligand stretches, crucial for interpreting the spectra of mercury(II) hydroxo-perchlorato systems.

High-Resolution NMR Spectroscopy for Solution-State Structural and Dynamic Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed structural and dynamic information about chemical species in solution. For mercury, the spin-½ nucleus ¹⁹⁹Hg is the isotope of choice due to its reasonably high natural abundance (16.87%) and the sharp signals it produces over a very wide chemical shift range (≈ 4300 ppm). orientjchem.orgwikipedia.org The other NMR-active nucleus, ²⁰¹Hg, is a quadrupole that typically yields signals too broad for high-resolution studies. orientjchem.org

The ¹⁹⁹Hg chemical shift is exceptionally sensitive to the coordination environment, including the number and type of ligands, the coordination geometry, and solvent effects. This sensitivity makes ¹⁹⁹Hg NMR a powerful tool for identifying the different hydroxo-mercury(II) species coexisting in an equilibrium. As the pH of a mercury(II) perchlorate solution is increased, the progressive formation of [Hg(OH)]⁺, Hg(OH)₂, and other complexes will be reflected in distinct changes in the ¹⁹⁹Hg NMR spectrum.

Furthermore, coupling constants, such as ¹J(¹⁹⁹Hg-³¹P) in phosphine (B1218219) complexes, provide definitive information on coordination numbers. While direct coupling to the proton of a hydroxide ligand is not always observed, advanced techniques like Heteronuclear Multiple Quantum Coherence (HMQC) can be used to indirectly detect ¹⁹⁹Hg spectra via protons, significantly enhancing sensitivity. This is particularly useful for studying the solution chemistry of complexes at low concentrations.

| Compound / Species | Chemical Shift (δ, ppm) (relative to (CH₃)₂Hg) | Solvent / Conditions | Reference |

| (CH₃)₂Hg (Dimethylmercury) | 0 | Neat | wikipedia.org |

| HgCl₂ | -1550 | D₂O | |

| 0.1 M Hg(ClO₄)₂ | -2250 | 0.1 M HClO₄ | wikipedia.org |

| [HgBr₂(pmp)₂] | -657 | - | |

| [HgBr₂·L²] | -611 | - |

This table shows representative ¹⁹⁹Hg NMR chemical shifts for various mercury compounds, illustrating the wide chemical shift range and sensitivity to the ligand environment. The Hg(ClO₄)₂ value serves as a key reference point for hydrolysis studies.

Advanced Light Scattering Techniques for Aggregation and Oligomerization Studies

The hydrolysis of the Hg(II) aquo ion, [Hg(H₂O)ₙ]²⁺, can lead not only to the formation of mononuclear hydroxo species but also to polynuclear, or oligomeric, complexes, especially at higher mercury concentrations. Advanced light scattering techniques are ideally suited for studying the formation and size of such aggregates in solution.

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a solution at various angles. mdpi.com This technique can determine the weight-average molecular weight (Mw) of the scattering particles. mdpi.com By analyzing the angular dependency of the scattered light, one can also determine the radius of gyration (Rg), which is a measure of the particle's size. mdpi.com For a system where monomeric and oligomeric mercury complexes are in equilibrium, SLS can provide the average degree of aggregation.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles. Analysis of these fluctuations yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (Rₕ) of the particles via the Stokes-Einstein equation. DLS is highly effective for detecting the onset of aggregation and characterizing the size distribution of particles in the nanometer to micrometer range.

In the context of mercury(II) hydroxo-perchlorato systems, a combined DLS and SLS study as a function of pH and total mercury concentration could map out the conditions under which oligomeric species like [Hg₂(OH)]³⁺, [Hg₂(OH)₂]²⁺, or larger polymers form.

Coupling of Spectroscopic Data with Computational Models for Structural Validation

While spectroscopic techniques provide invaluable experimental data, the interpretation of this data for complex systems with multiple coexisting species can be challenging. The coupling of experimental results with high-level computational models provides a powerful strategy for achieving robust structural and thermodynamic characterization.

Quantum chemical methods, particularly Density Functional Theory (DFT), have become essential tools in this regard. DFT calculations can be used to:

Predict Geometries: The equilibrium structures of various potential mercury(II) hydroxo-perchlorato species, from monomers to oligomers, can be optimized. This provides theoretical bond lengths and angles that can be directly compared with experimental data from XAFS.

Calculate Spectroscopic Parameters: Vibrational frequencies and intensities for Raman and IR spectra can be calculated for the optimized structures. Comparing these computed spectra with experimental ones helps to assign observed bands to specific vibrational modes of specific species. Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental resonances.

Determine Energetics: Computational models can calculate the relative stabilities and reaction thermodynamics for hydrolysis and oligomerization reactions. This information is crucial for building speciation models that can predict the distribution of different complexes as a function of solution conditions like pH and concentration.

By integrating experimental data from XAFS, vibrational, and NMR spectroscopies with theoretical predictions from DFT, a self-consistent and validated model of the speciation and structure in mercury(II) hydroxo-perchlorato systems can be developed. This synergistic approach allows for a far more detailed and reliable understanding than either experiment or theory could achieve alone.

Reactivity and Transformation Mechanisms of Mercury Ii Hydroxo Perchlorato Complexes

Ligand Exchange Dynamics and Solvolysis Reactions

The kinetics of ligand substitution in mercury(II) complexes are a key aspect of their reactivity. solubilityofthings.com These reactions are fundamental to understanding the behavior of metal ions in different chemical environments. solubilityofthings.com The rate of ligand exchange is influenced by the electronic properties of the ligands involved. solubilityofthings.com For mercury(II) complexes, ligand substitution reactions can proceed through various mechanisms, and the presence of different ions can significantly affect the reaction rates. capes.gov.broup.com

The solvolysis of perchlorate (B79767) esters, such as methyl perchlorate, has been studied to understand the role of the perchlorate ion as a leaving group. niu.edu While not directly involving a mercury center, these studies provide insight into the behavior of the perchlorate ligand. The solvolysis of methyl perchlorate in various hydroxylic solvents is found to be a bimolecular substitution process. niu.edu The rate of these reactions can be correlated using the extended Grunwald-Winstein equation, which considers the solvent's nucleophilicity and ionizing power. ncl.edu.tw The entropy of activation for these solvolysis reactions is typically negative, which is consistent with a well-ordered bimolecular transition state. niu.edu

In the context of mercury(II) hydroxo-perchlorato complexes, ligand exchange would involve the substitution of hydroxide (B78521), perchlorate, or water molecules in the coordination sphere of the mercury(II) ion. The rates of these exchanges would be influenced by the pH of the solution, the concentration of the respective ions, and the presence of other competing ligands. For instance, the reaction rates for ligand substitution in a mercury(II)-PAR complex are dependent on the concentration of halide ions, which suggests that similar effects could be observed with perchlorate, although it is generally considered a weakly coordinating anion. capes.gov.broup.com

Table 1: Factors Influencing Ligand Substitution Rates in Mercury(II) Complexes

| Factor | Description | Reference |

| Incoming Ligand | The nature and concentration of the entering ligand significantly affect the reaction rate. | capes.gov.broup.com |

| Leaving Ligand | The lability of the leaving group is crucial; weakly coordinating ligands are generally replaced more easily. | niu.edu |

| Solvent | The solvent's nucleophilicity and ionizing power can influence the reaction mechanism and rate. | ncl.edu.tw |

| pH | For hydroxo complexes, pH changes alter the concentration of hydroxide ions, directly impacting ligand exchange equilibria. | chegg.com |

| Presence of Other Ions | Competing ions can form their own complexes with mercury(II), affecting the speciation and reactivity. mdpi.comnih.gov |

Oligomerization and Polymerization Processes of Mercury(II) Hydroxo Species

In aqueous solutions, mercury(II) ions can undergo hydrolysis to form monomeric and polynuclear hydroxo complexes. The formation of these species is highly dependent on the pH and the total mercury concentration. At low pH, the aquated Hg(H₂O)₆²⁺ ion is the dominant species. nih.gov As the pH increases, deprotonation of coordinated water molecules leads to the formation of hydroxo complexes such as [Hg(OH)]⁺ and Hg(OH)₂. chegg.com

Further increases in pH or mercury concentration can lead to the formation of polynuclear hydroxo-bridged species. These oligomerization and polymerization processes result in the formation of species like [Hg₂(OH)]³⁺, [Hg₂(OH)₂]²⁺, and larger aggregates. The formation of a 1D zig-zag polymeric chain has been observed in the solid state for a mercury(II) complex containing a selenolate ligand, which demonstrates the tendency of mercury(II) to form polymeric structures through bridging ligands. lew.ro While perchlorate is a weak ligand, it can be incorporated into these structures or exist as a counter-ion.

The formation of these polynuclear species is a critical step that can precede precipitation of solid phases like mercury(II) oxide or basic salts. The stability and structure of these oligomers and polymers are influenced by the presence of other anions, which can co-complex with the mercury(II) centers and alter the bridging network.

Electron Transfer and Redox Transformations of Mercury(II) Centers within the Complex

The mercury(II) ion in the hydroxo-perchlorato complex can undergo redox transformations, primarily reduction to elemental mercury (Hg(0)) or, less commonly, to mercury(I) (Hg₂²⁺). These redox processes are of significant environmental and geochemical importance as they control the mobility and toxicity of mercury. uconn.edu The reduction of Hg(II) can be initiated by various reducing agents and can also be influenced by photochemical processes. mdpi.com

Natural organic matter (NOM) can play a dual role in the redox chemistry of mercury(II), capable of both reducing Hg(II) and oxidizing Hg(0). nih.gov The reduction is often attributed to functional groups like quinones within the NOM structure, while thiol groups can be responsible for the oxidation of elemental mercury. nih.gov The rates of these reactions are influenced by the NOM source and the ratio of NOM to mercury. nih.gov

Table 2: Examples of Redox Reactions Involving Mercury(II)

| Reactant | Product | Conditions | Reference |

| Hg(II) + Reduced Natural Organic Matter | Hg(0) | Anoxic, dark conditions | nih.gov |

| Hg(II) + Magnetite (Fe(II)) | Hg(0) | Anoxic, pH-dependent | nih.gov |

| Hg(0) + Natural Organic Matter (thiol groups) | Hg(II) | Anoxic, dark conditions | nih.gov |

| Hg(II) + Dissimilatory Metal Reducing Bacteria | Hg(0) | Anoxic, requires electron donor and acceptor | msu.ru |

Heterogeneous Equilibria and Precipitation Phenomena

The solubility of mercury(II) in aqueous systems is controlled by the formation of various solid phases, with the most common being mercury(II) oxide (HgO) or mercury(II) hydroxide (Hg(OH)₂), which are in equilibrium with dissolved hydroxo complexes. chegg.com The solubility of inorganic mercury is highly pH-dependent. chegg.com In the presence of perchlorate ions, the precipitation of basic mercury(II) perchlorates is also possible, especially at high concentrations of the constituent ions.

The formation of a precipitate occurs when the ion product exceeds the solubility product (Ksp) of the solid phase. For mercury(II) hydroxide, the solubility is at its minimum in a specific pH range, outside of which the formation of charged hydroxo complexes increases its solubility. chegg.com The presence of other ligands can significantly alter these equilibria.

The co-precipitation of mercury with other minerals is also an important process. For instance, Hg(II) can be reduced to Hg(0) and subsequently co-precipitate with hydrous ferric oxide (HFO) in contaminated groundwater. researchgate.net This process can lead to a significant decrease in the aqueous concentration of mercury. researchgate.net The presence of perchlorate as a background anion would influence the ionic strength of the solution, which can have a minor effect on the activity of the ions and thus on the solubility equilibria.

Interactions with Other Inorganic Anions and Cations in Complex Systems

The speciation and reactivity of mercury(II) hydroxo-perchlorato complexes are significantly influenced by the presence of other inorganic anions and cations in the solution. semanticscholar.org Anions such as chloride, bromide, and iodide form strong complexes with mercury(II), which can compete with hydroxide and perchlorate for coordination sites. oup.comlibretexts.org The formation of these halide complexes can inhibit the reduction of Hg(II) and affect its precipitation behavior. mdpi.comnih.gov

Thermodynamic models have shown that in many natural waters, chloride is the most important inorganic ligand controlling Hg(II) speciation, even at relatively low concentrations. semanticscholar.org In environments with high pH, however, hydroxo complexes like Hg(OH)₂ and HgClOH can dominate. semanticscholar.org Perchlorate is a much weaker ligand than the halides and even hydroxide, so it is less likely to be the dominant complexing agent unless it is present at very high concentrations and other strongly coordinating ligands are absent.

Cations can also influence the system, for example, by competing with mercury(II) for binding sites on ligands or by altering the ionic strength of the solution. The presence of cations like Ca²⁺ can impede the interaction between Hg(II) and natural organic matter. mdpi.com In a multicomponent system, a complex interplay of equilibria determines the ultimate fate and transport of mercury. researchgate.nethw.ac.uk

Analytical Methodologies for the Investigation of Mercury Ii Hydroxo Perchlorato Species

Potentiometric and Conductometric Titration Techniques for Speciation Analysis

Potentiometric and conductometric titrations are classical yet powerful methods for investigating the formation and stoichiometry of complex species in solution, including mercury(II) hydroxo-perchlorate complexes.

Potentiometric Titration involves measuring the potential of an indicator electrode as a function of the volume of a titrant added. For mercury(II) speciation, a mercury-responsive electrode or a suitable ion-selective electrode can be used. The titration of a mercury(II) perchlorate (B79767) solution with a standard base allows for the determination of the formation constants of various hydroxo complexes. The shape of the titration curve, characterized by inflection points, corresponds to the stepwise formation of different species. For instance, the titration of Hg(II) with sodium diethyldithiocarbamate (B1195824) (NaDEDC) has been shown to proceed stepwise, first forming a 1:1 complex and then a 1:2 complex, which can be monitored using a carbon composite electrode. tsu.ru The optimal pH range for such titrations is crucial and has been identified as 3.5–5.0. tsu.ru

| Titration Technique | Principle | Key Findings for Mercury Speciation |

| Potentiometric Titration | Measurement of potential change during titration. | Allows for the determination of formation constants of hydroxo complexes. Stepwise formation of complexes can be observed. tsu.ru |

| Conductometric Titration | Measurement of conductivity change during titration. | Useful for determining equivalence points in complexation reactions, especially in dilute solutions. tau.ac.ilbyjus.com |

Electrochemical Methods (Voltammetry, Coulometry) for Redox Behavior and Complexation

Electrochemical techniques are highly sensitive and provide valuable information on the redox behavior and complexation of mercury species.

Voltammetry , particularly techniques like differential pulse voltammetry (DPV) and anodic stripping voltammetry (ASV), is widely used for the determination of mercury(II). researchgate.netnih.gov In these methods, mercury ions are first preconcentrated onto a working electrode, often a modified glassy carbon or mercury film electrode, and then stripped off by scanning the potential. nih.govresearchgate.net The potential at which the stripping occurs is characteristic of the species, and the current is proportional to its concentration. For instance, the electrochemical redox behavior of Hg(II) in perchloric acid solution has been shown to be dependent on the acid concentration, with the redox process occurring in two one-electron steps in dilute HClO₄ and a single two-electron step in more concentrated solutions. mdpi.com The use of chemically modified electrodes can enhance selectivity and sensitivity for Hg(II) determination. nih.govresearchgate.net

Coulometry involves measuring the total charge required to completely electrolyze a substance in solution. Controlled-potential coulometry can be used to determine the concentration of mercury(II) by reducing it to its metallic state at a mercury pool cathode. youtube.com This technique is highly accurate and can be used for the absolute determination of mercury concentration without the need for calibration standards. Coulometric titrations, where the titrant is generated electrochemically in situ, have also been developed for the determination of various ions that form stable complexes with mercury(II). youtube.comosti.gov

| Electrochemical Method | Principle | Application to Mercury(II) Hydroxo-Perchlorate |

| Voltammetry (DPV, ASV) | Measurement of current as a function of applied potential. | Highly sensitive for trace determination of Hg(II). Provides information on redox potentials and complexation. researchgate.netmdpi.com |

| Coulometry | Measurement of the total charge required for a complete electrochemical reaction. | Allows for the absolute and highly accurate determination of Hg(II) concentration. youtube.comosti.gov |

Hyphenated Techniques for Speciation (e.g., HPLC-ICP-MS, CE-ICP-MS)

Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of modern mercury speciation analysis. frontiersin.organalytik-jena.com

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS. frontiersin.orgnih.govnelac-institute.org This technique allows for the separation of different mercury species, including inorganic mercury and various organomercury compounds, before they are introduced into the ICP-MS for quantification. analytik-jena.comwur.nl The choice of the chromatographic column and mobile phase is crucial for achieving good separation. For instance, C18 columns are often used with mobile phases containing complexing agents like 2-mercaptoethanol (B42355) to ensure the stability and separation of mercury species. wur.nlnih.gov HPLC-ICP-MS is a powerful tool for the speciation of mercury in various environmental and biological samples. nih.govnelac-institute.org

Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry (CE-ICP-MS) is another powerful hyphenated technique that offers high separation efficiency and low sample consumption. nih.gov In CE, charged species are separated based on their electrophoretic mobility in a capillary filled with an electrolyte. The separated analytes are then introduced into the ICP-MS for detection. CE-ICP-MS has been successfully applied to the simultaneous analysis of different mercury species with high sensitivity, and techniques like field-amplified sample stacking can further enhance detection limits. nih.gov

| Hyphenated Technique | Separation Principle | Detection Principle | Key Advantages for Mercury Speciation |

| HPLC-ICP-MS | Liquid chromatography based on partitioning between a mobile and stationary phase. | Mass spectrometry of ions produced in an inductively coupled plasma. | Robust, versatile, and widely used for the separation and quantification of various mercury species. frontiersin.organalytik-jena.comnih.govnelac-institute.orgwur.nl |

| CE-ICP-MS | Electrophoresis based on the differential migration of ions in an electric field. | Mass spectrometry of ions produced in an inductively coupled plasma. | High separation efficiency, low sample and reagent consumption, and high sensitivity. nih.gov |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Complex Identification

Mass spectrometry is an indispensable tool for the direct identification and characterization of complex ions in solution.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase for mass analysis. nih.gov This makes it particularly well-suited for studying non-covalent interactions, such as the formation of mercury(II) hydroxo-perchlorate complexes. By analyzing the mass-to-charge ratio of the ions, the stoichiometry of the complexes can be determined. nih.govnih.gov High-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), can provide highly accurate mass measurements, enabling the unambiguous identification of mercury-containing species based on their characteristic isotopic patterns. ornl.govresearchgate.net

| Mass Spectrometry Technique | Ionization Principle | Information Obtained |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization that transfers intact ions from solution to the gas phase. | Provides direct evidence for the existence of specific complex ions and allows for the determination of their stoichiometry. nih.govnih.govrsc.org |

Chromatographic Separations for Isomeric and Polymeric Species

Chromatographic techniques are essential for separating complex mixtures of mercury species, including potential isomers and polymeric forms.

The separation of different mercury species is a critical step in their accurate quantification. psanalytical.com Ion-exchange chromatography can be used to separate mercury species based on their charge. For instance, anion exchange chromatography has been used for the separation of inorganic mercury and various organomercury compounds after complexation to form negatively charged species. researchgate.net Size-exclusion chromatography (SEC) can separate species based on their size, which would be relevant for identifying polymeric mercury hydroxo complexes. acs.org The choice of the stationary and mobile phases is critical to achieve effective separation without altering the speciation of the sample. researchgate.netthermofisher.com The development of novel polymeric materials as stationary phases continues to improve the selectivity and efficiency of chromatographic separations for mercury species. tandfonline.commdpi.com

| Chromatographic Technique | Separation Principle | Application to Mercury Speciation |

| Ion-Exchange Chromatography | Separation based on the reversible interaction of charged analytes with a charged stationary phase. | Separation of different mercury species based on their charge. researchgate.netthermofisher.com |

| Size-Exclusion Chromatography | Separation based on the size of the analyte molecules. | Potential for separating polymeric mercury hydroxo species. acs.org |

| Reversed-Phase Chromatography | Separation based on the hydrophobic interactions between the analyte and the stationary phase. | Commonly used in HPLC for the separation of various mercury compounds. wur.nlnih.gov |

Emerging Research Areas and Future Perspectives in Mercury Ii Hydroxo Perchlorato Chemistry

Exploration of Solid-State Analogues and Crystallographic Characterization of Related Compounds

A primary challenge in the chemistry of mercury(II) hydroxide (B78521) perchlorate (B79767) is the difficulty in isolating and crystallizing the pure substance, which is prone to hydrolysis and the formation of various basic salts. Future research will heavily rely on the synthesis and crystallographic characterization of solid-state analogues to understand the structural principles at play.

Detailed research into related mercury(II) compounds provides crucial insights. For instance, mercury(II) oxide (HgO) exists in two main crystalline forms, montroydite and a cinnabar-like structure, both featuring Hg-O chains. wikipedia.org These structures serve as fundamental models for the Hg-O bonding that would be present in a hydroxo-perchlorate complex. Similarly, studies on organometallic derivatives like methyl(phenoxo)mercury(II) have revealed a tendency to form dimeric structures through weak Hg···O interactions, which perturb the expected linear C-Hg-O geometry.

The coordination versatility of mercury(II) is vast, ranging from linear two-coordinate complexes to higher coordination numbers, often with significant geometric distortions. nih.gov In complexes with potentially coordinating anions, such as those involving calixarene (B151959) ligands and perchlorate, weak interactions between the mercury center and the perchlorate oxygen atoms have been observed. researchgate.net Many mercury compounds are also known to precipitate as or convert to more stable basic salts, complicating the isolation of a specific hydroxo-perchlorate phase. nist.gov

Future crystallographic studies will likely focus on:

Controlled Hydrolysis: Systematically varying pH and concentration during the crystallization of mercury(II) perchlorate to isolate and structurally characterize various basic mercury(II) perchlorate species.

Use of Ancillary Ligands: Incorporating other ligands to stabilize the [Hg(OH)]⁺ core, allowing for the crystallization of more complex salts where perchlorate acts as a counter-ion.

High-Pressure Synthesis: Exploring non-ambient conditions to access novel crystalline phases that may be unstable at atmospheric pressure.

A summary of relevant structural parameters from analogue compounds is presented below, offering a predictive basis for the bond lengths and angles expected in mercury(II) hydroxo-perchlorate systems.

Interactive Table 1: Crystallographic Data for Selected Mercury(II) Analogue Compounds

| Compound/Fragment | Hg-O Bond Length (Å) | Hg···O Interaction (Å) | Key Structural Motif | Reference |

| Mercury(II) Oxide (HgO) | ~2.03 | - | Zig-zag O-Hg-O chains | wikipedia.org |

| Methyl(phenoxo)mercury(II) | 2.06 | 2.70-2.72 | Dimer via Hg···O bridges | |

| Calixarene-Hg(II)-Perchlorate | - | Present | Hg···O(perchlorate) contact | researchgate.net |

In-Situ Spectroscopic Monitoring of Reaction Intermediates and Transient Species

Understanding the formation and reactivity of mercury(II) hydroxide perchlorate requires looking beyond the solid state and into the solution phase where it forms. In-situ spectroscopic techniques are indispensable for monitoring the dynamic equilibria and identifying transient species that exist in aqueous solutions of mercury(II) perchlorate.

Raman spectroscopy has proven particularly valuable. Studies of aqueous solutions of mercury(II) perchlorate and methyl mercuric perchlorate indicate that these salts are largely dissociated. rsc.orgacs.org However, the spectra sometimes exhibit weak lines that are not attributable to the free perchlorate ion, suggesting some degree of complex formation or ion-pairing, even if the association is slight. acs.org The hydrolysis of the Hg²⁺ ion is a critical process, leading to the formation of hydroxo species like [Hg(OH)]⁺ and Hg(OH)₂. acs.org Raman and other vibrational spectroscopies can track the appearance of bands corresponding to Hg-O vibrations as the pH of the solution is changed.

Future research in this area will likely involve:

Time-Resolved Spectroscopy: Using techniques like stopped-flow mixing coupled with UV-Vis or Raman spectroscopy to capture the kinetics of hydrolysis and the formation of initial hydroxo-perchlorate complexes.

Advanced Vibrational Spectroscopy: Employing methods such as 2D-IR or Rheo-Raman spectroscopy to probe the interactions between the mercury cation, hydroxide, perchlorate, and water molecules with greater detail. acs.org

Mass Spectrometry: Using techniques like electrospray ionization mass spectrometry (ESI-MS) under gentle conditions to directly detect ionic intermediates and clusters present in solution.

Interactive Table 2: Spectroscopic Techniques for Monitoring Mercury(II) Speciation

| Technique | Information Gained | Target Species/Process | Reference |

| Raman Spectroscopy | Detection of ion-pairing, formation of covalent Hg-O bonds, monitoring hydrolysis. | [Hg(OH₂)]²⁺, ClO₄⁻, [Hg(OH)]⁺ | rsc.orgacs.org |

| UV-Vis Spectroscopy | Changes in the electronic environment of Hg(II) upon ligand binding. | Formation of hydroxo complexes. | nih.gov |

| Mass Spectrometry | Direct detection of solid and solution-phase ions and adducts. | HgCl₂⁻, [HgCl₃]⁻ (by analogy) | nih.gov |

Development of Predictive Models for Mercury(II) Speciation in Diverse Media

The behavior of mercury(II) in aqueous environments is notoriously complex due to its propensity for hydrolysis and complexation with various ligands. nist.gov Developing robust predictive models for mercury(II) speciation, especially in matrices containing hydroxide and perchlorate, is a critical goal for both environmental and fundamental chemistry.

These models are typically based on thermodynamic equilibrium constants for various reactions, including:

Hydrolysis: Hg²⁺ + nH₂O ⇌ [Hg(OH)ₙ]⁽²⁻ⁿ⁾⁺ + nH⁺

Complexation: Hg²⁺ + mClO₄⁻ ⇌ [Hg(ClO₄)ₘ]⁽²⁻ᵐ⁾⁺

While perchlorate is often used as a non-coordinating anion to maintain constant ionic strength, evidence from Raman spectroscopy suggests that weak interactions can occur. acs.org Predictive models must account for these subtle effects, particularly at high concentrations. Geochemical and thermodynamic models are essential for predicting which mercury species will be dominant under specific conditions of pH, ionic strength, and temperature. researchgate.netacs.org

Future directions include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the structures and energies of various solvated mercury(II) hydroxo-perchlorate clusters to refine thermodynamic parameters.

Machine Learning: Applying machine learning algorithms to large datasets of experimental speciation data to develop predictive models that can operate beyond the limits of traditional thermodynamic databases.

Multi-scale Modeling: Combining quantum mechanical calculations for the primary coordination sphere with continuum solvent models to simulate the behavior of these species in bulk solution more accurately.

Exploration of Self-Assembly Processes and Supramolecular Structures involving Mercury(II) Hydroxo-Perchlorato Building Blocks

The ability of metal ions and ligands to spontaneously organize into larger, well-defined architectures is the foundation of supramolecular chemistry. The linear or near-linear coordination preference of mercury(II), combined with the bridging potential of the hydroxide ligand, makes the [Hg(OH)]⁺ unit an intriguing potential building block for self-assembly.

Research on related systems demonstrates this potential. Dimeric structures held together by bridging ligands or weak intermolecular contacts are common in mercury chemistry. nih.gov In a complex involving a calixarene ligand, Hg(II), and perchlorate, a specific supramolecular structure is formed, highlighting the role that all components can play in directing the final architecture. researchgate.net

The exploration of self-assembly processes could lead to:

Coordination Polymers: The formation of 1D, 2D, or 3D coordination polymers where [Hg-OH-Hg] linkages create extended chains, layers, or frameworks, with perchlorate ions residing in the channels or between layers.

Metallo-macrocycles: The reaction of bent organic ligands with mercury(II) perchlorate in basic solutions could lead to the formation of discrete metallo-macrocycles.

Host-Guest Systems: Creating supramolecular cages that could potentially encapsulate other small molecules, with the structure directed by the interplay of strong Hg-O bonds and weaker Hg···O(perchlorate) interactions.

Synergistic Approaches Combining Advanced Experimental and Theoretical Methodologies

The complexity of mercury(II) hydroxo-perchlorate chemistry necessitates a multi-faceted approach where experimental observations and theoretical calculations inform and validate one another. The most significant advances will come from research that synergistically combines different methodologies.

For example, assigning the vibrational modes observed in an in-situ Raman spectrum of a hydrolyzing mercury(II) perchlorate solution can be ambiguous. rsc.org DFT calculations on potential transient species (e.g., [H₂O-Hg-OH]⁺ or [O₃ClO-Hg-OH]) can predict their vibrational frequencies, allowing for a much more confident assignment of the experimental data. Similarly, while X-ray crystallography provides a static picture of a solid-state analogue, molecular dynamics simulations based on parameters derived from these structures can offer insights into its behavior in solution. nih.govnih.gov

Future synergistic studies will:

Combine EXAFS (Extended X-ray Absorption Fine Structure) and DFT to determine the precise coordination environment of mercury(II) in amorphous basic perchlorate precipitates or in solution.

Integrate electrochemical methods with spectroscopy to monitor changes in speciation during redox processes. researchgate.net

Use solid-state NMR, benchmarked against DFT calculations, to probe the local environments of mercury in solid basic salts that are not amenable to single-crystal X-ray diffraction.

By integrating these emerging research areas, the scientific community can move towards a comprehensive understanding of the fundamental chemistry of the mercury(II)-hydroxide-perchlorate system, from the structure of its basic building blocks to their behavior and organization in complex environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.